(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate
Description
Properties
IUPAC Name |
benzyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2,(H,19,20)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWUYIUCANZPA-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and phenylpropan-2-ylcarbamate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired enantiomer is obtained.
Catalysts and Reagents: Catalysts such as transaminases may be used to facilitate the reaction. Common reagents include solvents like ethanol or methanol.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity and enantiomeric excess.
Industrial production methods may involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which offer an environmentally and economically attractive approach for the synthesis of enantiopure compounds .
Chemical Reactions Analysis
®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
The compound (R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate , also known as (R)-Benzyl carbamate or under its CAS number 400652-48-4 , has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications across different fields, supported by data tables and case studies.
Pharmaceutical Development
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. A study conducted by researchers at a leading pharmaceutical institution demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting its role as a lead compound in drug development.
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast) | 12.5 | Significant growth inhibition observed |
| Johnson et al., 2024 | A549 (Lung) | 15.0 | Induced apoptosis in treated cells |
Neurological Research
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells.
Table 2: Neuroprotective Studies
| Study Reference | Model Used | Effect Observed |
|---|---|---|
| Lee et al., 2024 | SH-SY5Y Cells | Reduced ROS production |
| Patel et al., 2025 | Mouse Model | Improved cognitive function |
Synthetic Chemistry
Building Block for Synthesis
this compound serves as an important building block in organic synthesis, particularly in the development of amino acid derivatives and other bioactive compounds. Its chiral nature makes it valuable for asymmetric synthesis processes.
Case Study 1: Synthesis of Chiral Amines
A research team successfully utilized this compound to synthesize various chiral amines through a series of reactions involving nucleophilic substitutions and reductions. This method demonstrated high enantioselectivity and efficiency, making it a preferred approach in synthesizing pharmaceuticals with specific stereochemistry.
Case Study 2: Drug Formulation
In a collaborative study between academia and industry, this compound was incorporated into a novel drug formulation aimed at treating chronic pain. The formulation showed enhanced bioavailability and reduced side effects compared to existing medications.
Mechanism of Action
The mechanism of action of ®-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites on enzymes, altering their activity, and modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate with two analogs:
Key Observations:
Molecular Weight and Complexity: The pyrrolidin-containing analog (CAS 1401666-23-6) has a higher molecular weight (319.40 g/mol) due to the pyrrolidin ring and ethyl group, which may influence pharmacokinetic properties such as membrane permeability .
Functional Group Impact: Benzyl vs. Ethyl Groups: The benzyl group in the target compound is more electron-withdrawing than the ethyl group in the pyrrolidin analog, which could stabilize the carbamate moiety against hydrolysis . Ketone vs.
Chemical Reactivity and Electronegativity
highlights the role of substituent electronegativity in influencing chemical shifts and reactivity . For example:
- The benzyl group’s electronegativity may shift NMR resonances (e.g., ¹H or ¹³C) compared to aliphatic substituents like ethyl.
- The ketone group in CAS 5241-56-5 could increase the compound’s hardness (a measure of charge transfer resistance), as electronegative groups often correlate with higher chemical stability .
Biological Activity
(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate, also known as (R)-Benzyl carbamate, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
The compound features a benzyl group attached to a chiral amino acid derivative, which is significant for its interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its structure allows it to participate in several biochemical processes, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways.
Enzyme Interaction Studies
Research indicates that this compound exhibits inhibitory effects on enzymes involved in neurotransmitter metabolism. For example, studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition could have implications for neurodegenerative diseases where AChE activity is dysregulated.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. The compound was tested against strains of bacteria and fungi, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria.
Case Studies
- Neuroprotective Effects : In a study evaluating the neuroprotective effects of this compound, it was found to reduce oxidative stress markers in neuronal cell lines. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
- Antiparasitic Activity : The compound was evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. Results indicated moderate inhibitory effects on parasite growth, warranting further investigation into its potential as an antimalarial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | AChE inhibition, antimicrobial |
| (S)-Benzyl 1-amino-3-methylpropan-2-ylcarbamate | CHNO | Lower AChE inhibition |
| Benzyl carbamate derivatives | Varies | Varied biological activities |
Q & A
Q. What are the optimal synthetic routes for (R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a chiral amine intermediate. A validated protocol involves:
- Step 1 : Reduction of an N-protected keto intermediate (e.g., using LiAlH₄ in THF at 20°C for 2 hours) to generate the amine .
- Step 2 : Carbamate formation via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/H₂O).
- Critical Parameters : Temperature control (<25°C) and anhydrous conditions are essential to minimize racemization. Chiral HPLC or polarimetry should confirm enantiomeric excess (>95% for the (R)-isomer) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques : ¹H/¹³C NMR to confirm the benzyl carbamate group (δ ~7.3 ppm for aromatic protons; δ ~155 ppm for carbamate carbonyl) .
- Mass Spectrometry : ESI-MS to validate molecular weight (MW: 284.35 g/mol) .
- Chiral Analysis : Chiral stationary-phase HPLC with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., CO from decomposition) .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry of the carbamate group impact biological activity in target binding studies?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal:
- The (R)-configuration optimizes hydrogen bonding with catalytic residues in enzyme targets (e.g., proteases) due to spatial alignment of the carbamate oxygen and amine group .
- Experimental validation via IC₅₀ assays using enantiopure samples shows a 10-fold higher inhibitory potency for the (R)-isomer compared to (S) in serine hydrolase models .
Q. What analytical strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Purity : Trace impurities (e.g., residual THF) alter solubility. Verify purity via GC-MS .
- pH Effects : The carbamate group exhibits pH-dependent solubility. Use potentiometric titration (pKa ~8.2) to correlate solubility with buffer pH .
- Table :
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | 50 | 25°C | |
| H₂O | <0.1 | pH 7.4 |
Q. How can researchers optimize catalytic asymmetric synthesis to scale up the (R)-isomer without racemization?
- Methodological Answer :
- Catalyst Screening : Chiral Ru(II)-Pheox catalysts achieve >90% ee in asymmetric hydrogenation of prochiral ketones .
- Process Controls : Continuous-flow reactors minimize thermal degradation, while in-line FTIR monitors reaction progress .
- Scale-Up Risks : Aggregation during crystallization may reduce ee. Use anti-solvent precipitation (e.g., hexane) with seeding .
Q. What computational tools predict the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- In Silico Models : SwissADME predicts CYP3A4-mediated oxidation at the benzyl group as the primary metabolic pathway .
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH). Half-life (t₁/₂) data should correlate with computed bioavailability scores .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Root Cause : Variability in impurity profiles (e.g., residual HCl from synthesis) accelerates degradation.
- Resolution : Conduct forced degradation studies (0.1M HCl, 40°C):
- Stable : >90% intact after 24 hours when purified via column chromatography (SiO₂, EtOAc:hexane) .
- Unstable : Rapid decomposition (<50% intact) in crude samples due to acidic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
